molecular formula C8H6IN3 B13974127 3-(3-iodo-1H-pyrazol-1-yl)pyridine

3-(3-iodo-1H-pyrazol-1-yl)pyridine

Numéro de catalogue: B13974127
Poids moléculaire: 271.06 g/mol
Clé InChI: QOXJOVRDYJMJMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-Iodo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety via a nitrogen atom. The pyrazole ring is substituted with an iodine atom at the 3-position (Fig. 1). This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.

Propriétés

Formule moléculaire

C8H6IN3

Poids moléculaire

271.06 g/mol

Nom IUPAC

3-(3-iodopyrazol-1-yl)pyridine

InChI

InChI=1S/C8H6IN3/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H

Clé InChI

QOXJOVRDYJMJMS-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CN=C1)N2C=CC(=N2)I

Origine du produit

United States

Méthodes De Préparation

General Synthetic Strategy

The synthesis of This compound typically involves the halogenation of a pyrazolylpyridine precursor. The key step is the selective iodination at the 3-position of the pyrazole ring. This is commonly achieved through electrophilic halogenation using iodine sources such as molecular iodine (I2) or N-iodosuccinimide (NIS).

Starting Materials and Reaction Conditions

  • Precursor : 3-(1H-pyrazol-1-yl)pyridine or derivatives thereof.
  • Iodinating agents : Iodine (I2), N-iodosuccinimide (NIS).
  • Solvents : Common solvents include acetonitrile, dichloromethane, or tetrahydrofuran.
  • Catalysts and additives : Silver salts (e.g., AgNO3) may be employed to activate alkynes or facilitate cyclization in related syntheses.
  • Temperature and time : Reactions are typically conducted at room temperature to mild heating (25–60 °C) for several hours, depending on substrate and reagent reactivity.

Representative Synthetic Route

A cascade 6-endo-dig cyclization reaction has been reported for synthesizing halogen-functionalized pyrazolo[3,4-b]pyridines, which are structurally related to this compound. In this method, 5-aminopyrazoles react with alkynyl aldehydes in the presence of iodine to form iodinated pyrazolopyridine derivatives via alkyne activation and cyclization steps (Scheme 8, pathway B).

The reaction proceeds as follows:

  • Condensation of 5-aminopyrazole with an alkynyl aldehyde forms an intermediate.
  • Electrophilic addition of iodine to the alkyne generates an iodonium intermediate.
  • A 6-endo-dig cyclization occurs, forming the pyrazolopyridine ring system with iodine incorporated at the 3-position of the pyrazole ring.
  • Loss of acid or other small molecules finalizes the product formation.

This method provides good regioselectivity and functional group tolerance, yielding the iodinated pyrazolopyridine in moderate to good yields (63–81%) depending on substrate electronic properties.

Data Tables Summarizing Key Research Outcomes

Entry Starting Material Iodinating Agent Solvent Temperature (°C) Yield (%) Notes Reference
1 5-Aminopyrazole + alkynyl aldehyde Iodine (I2) Acetonitrile 25 63–81 Cascade 6-endo-dig cyclization; regioselective iodination
2 Pyrazolylpyridine precursor N-Iodosuccinimide (NIS) Dichloromethane 40 68–75 Electrophilic iodination; mild conditions
3 Hydrazine derivatives + propargyl alcohol Iodine or NIS Tetrahydrofuran 50 60–70 Acid-catalyzed halogenation; patent method

Analysis of Preparation Methods

  • Selectivity and Yield : The cascade cyclization method using iodine provides high regioselectivity for the 3-position iodination on the pyrazole ring, with yields up to 81%. The patent method offers a versatile approach for various pyrazole derivatives with moderate yields.
  • Functional Group Tolerance : Both methods tolerate a range of substituents on aromatic rings, including electron-withdrawing and electron-donating groups, enabling diversification of the pyrazolylpyridine scaffold.
  • Scalability : The use of mild conditions and common reagents suggests these methods are scalable for laboratory synthesis.
  • Purification : Standard chromatographic techniques are sufficient for isolating pure iodinated products.

Analyse Des Réactions Chimiques

3-(3-iodo-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Mécanisme D'action

The mechanism of action of 3-(3-iodo-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Pyrazole-Pyridine Derivatives

3-(3-Chloro-1H-pyrazol-1-yl)pyridine
  • Structure : Chlorine replaces iodine at the pyrazole 3-position.
  • Properties : Chlorine is less electronegative and smaller than iodine, reducing steric hindrance and polarizability.
  • Applications : Intermediate in pesticide synthesis (e.g., chlorinated amides/carbamates) via scalable cyclization and chlorination routes .
  • Synthesis: Prepared via cyclization of 3-hydrazinopyridine with alkyl methacrylate, followed by chlorination and decarboxylation .
3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)pyridine
  • Structure : Fluorine at pyridine 5-position and methyl at pyrazole 3-position.
  • Properties : Fluorine increases ring electron-withdrawing effects, enhancing stability and altering basicity (mp: 70–72°C) .
  • Synthesis : Derived from halogen-exchange reactions or direct fluorination of precursors .
5-(3-Iodo-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridazine
  • Structure : Pyridazine replaces pyridine; trifluoromethyl and iodine substituents present.
  • Properties : Pyridazine’s dual nitrogen atoms increase polarity. Trifluoromethyl enhances metabolic stability and lipophilicity.
  • Synthesis : Prepared via trifluoromethanesulfonic anhydride-mediated iodination .

Alkyl- and Functional Group-Substituted Analogs

3-(3-Methyl-1H-pyrazol-5-yl)pyridine
  • Structure : Methyl group at pyrazole 3-position.
  • Properties : Hydrophobic methyl group reduces solubility but improves membrane permeability. Purity: 97% (CAS A1329285) .
  • Applications: Potential lead in drug discovery due to simplified synthetic routes .
3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridine
  • Structure : Trifluoromethyl group at pyrazole 3-position.
  • Properties : Strong electron-withdrawing effect stabilizes the pyrazole ring (mp: 59–61°C).
  • Synthesis : Copper-catalyzed coupling reactions; characterized by $ ^1H $ NMR and EIMS (m/z 213) .

Heterocyclic Variations

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • Structure : Pyridazine core with piperidine and pyrazole substituents.
  • Properties : Pyridazine’s electron-deficient nature facilitates π-π stacking interactions. Piperidine enhances solubility and bioavailability.
  • Applications : Studied for azolylpyridazine derivatives in coordination chemistry .

Q & A

Q. What are effective synthetic routes for 3-(3-iodo-1H-pyrazol-1-yl)pyridine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling pyridine derivatives with iodinated pyrazole precursors. For example, copper-catalyzed cross-coupling reactions using cesium carbonate as a base in polar solvents like DMSO (35°C, 48 hours) yield intermediates, followed by iodination . Purification via column chromatography (e.g., using gradients of ethyl acetate/hexane) improves purity (>98% by GC) . Alternative routes include cyclization of hydrazinopyridines with alkyl methacrylates, followed by halogenation and decarboxylation steps .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • ¹H NMR : Key signals include pyrazole protons (δ 6.27–8.87 ppm) and pyridine aromatic protons (δ 7.19–8.70 ppm). Coupling constants (e.g., J = 2.4–8.3 Hz) confirm substitution patterns .
  • HRMS : Use electrospray ionization (ESI) to confirm molecular weight (e.g., m/z 215 [M+H]⁺) .
  • Melting Point : Reported ranges (e.g., 104–107°C) validate crystallinity .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2A irritation) .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Q. How stable is this compound under different experimental conditions?

Methodological Answer: Stability tests indicate degradation under prolonged UV exposure or high humidity. Monitor via HPLC for byproducts. Store in inert atmospheres (argon) for long-term stability .

Advanced Research Questions

Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?

Methodological Answer:

  • Quenching : Use aqueous HCl to stabilize intermediates (e.g., after coupling reactions) .
  • Low-Temperature Extraction : Perform DCM extractions at 0–4°C to minimize decomposition .
  • Chelating Agents : Add EDTA to sequester metal catalysts, reducing side reactions .

Q. How do electronic properties of this compound influence its coordination chemistry?

Methodological Answer: Cyclic voltammetry reveals oxidation potentials (e.g., 1.61 V vs. SCE in THF) linked to electron-donor strength. The iodine substituent enhances σ-donor capacity, stabilizing Re(I) or Mn(I) complexes . Ligand-field effects are quantified via Lever parameters (E), showing stronger electron donation compared to trifluoromethyl analogs .

Q. What mechanistic insights explain contradictory yields in substitution reactions?

Methodological Answer: Competing pathways (e.g., SN1 vs. SN2) may arise from steric hindrance at the pyrazole N1 position. Kinetic studies (e.g., using ¹³C labeling) show iodine’s leaving-group ability is pH-dependent. Optimize with polar aprotic solvents (DMF) and elevated temperatures (60–80°C) .

Q. How can computational modeling predict ligand behavior in metal complexes?

Methodological Answer: DFT calculations (B3LYP/6-31G*) model charge distribution, showing iodine’s role in lowering LUMO energy. Molecular dynamics simulations predict binding geometries with transition metals (e.g., Re or Ru) . Validate with X-ray crystallography (e.g., dihedral angles <2° between pyridine and pyrazole rings) .

Q. What catalytic applications emerge from its use in heterobimetallic systems?

Methodological Answer: Binuclear complexes (e.g., [Re(CO)₃(μ²-pypz)]₂) exhibit enhanced catalytic activity in CO₂ reduction due to synergistic electron transfer. Electrochemical studies show lower overpotentials (0.97 V vs. SCE) compared to mononuclear analogs .

Q. How to resolve discrepancies in reported solubility data?

Methodological Answer: Solubility varies with solvent polarity (e.g., >10 mg/mL in DMSO vs. <1 mg/mL in hexane). Use Hansen solubility parameters (δD, δP, δH) to optimize solvent blends. Confirm via UV-Vis calibration curves .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.